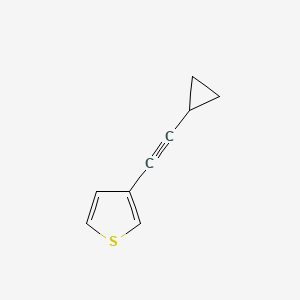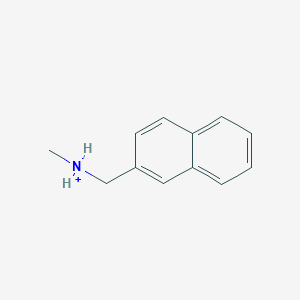
Manganese;silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese silicate is a compound composed of manganese and silicate ions. It is often found in nature as a mineral and has various industrial and scientific applications. The compound is known for its unique properties, including its ability to act as a catalyst and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese silicate can be synthesized through several methods. One common approach involves the reaction of manganese salts with silicate sources under controlled conditions. For example, a mixture of manganese chloride and sodium silicate can be reacted in an aqueous solution to form manganese silicate precipitates. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, manganese silicate is often produced through high-temperature processes. One method involves the reduction of manganese oxide with silicon in a furnace, resulting in the formation of manganese silicate. This process requires precise control of temperature and the use of reducing agents to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions: Manganese silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese silicate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of manganese silicate can be achieved using reducing agents like hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Substitution reactions involve the replacement of silicate ions with other anions or ligands. These reactions often require specific catalysts and controlled reaction environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of manganese silicate may produce manganese dioxide and silicate ions, while reduction may yield elemental manganese and silicon dioxide.
Aplicaciones Científicas De Investigación
Manganese silicate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Manganese silicate nanoparticles have been explored for their potential use in biological imaging and as drug delivery systems.
Medicine: The compound’s catalytic properties make it a candidate for use in medical diagnostics and therapeutic applications.
Industry: Manganese silicate is used in the production of ceramics, glass, and other materials due to its stability and unique properties.
Mecanismo De Acción
The mechanism by which manganese silicate exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, manganese silicate nanoparticles can interact with cellular components, leading to enhanced imaging or targeted drug delivery. The molecular targets and pathways involved depend on the specific application and the form of manganese silicate used.
Comparación Con Compuestos Similares
Manganese silicate can be compared with other silicate compounds, such as magnesium silicate and calcium silicate. While all these compounds share similar structural features, manganese silicate is unique due to its catalytic properties and its ability to participate in redox reactions. Other similar compounds include:
Magnesium Silicate: Known for its use as an antacid and in cosmetic products.
Calcium Silicate: Commonly used in construction materials and as an industrial absorbent.
Manganese silicate stands out due to its versatility and the wide range of applications in various fields.
Propiedades
Fórmula molecular |
MnO4Si-4 |
|---|---|
Peso molecular |
147.02 g/mol |
Nombre IUPAC |
manganese;silicate |
InChI |
InChI=1S/Mn.O4Si/c;1-5(2,3)4/q;-4 |
Clave InChI |
FKIFVBSUOZXBIX-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112063.png)
![2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112066.png)
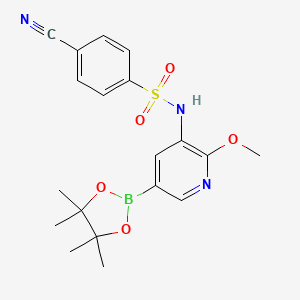
![2-Benzyl-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112088.png)

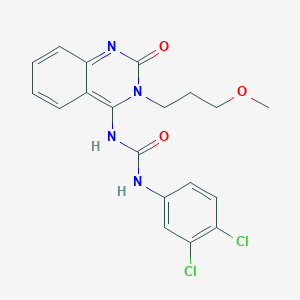
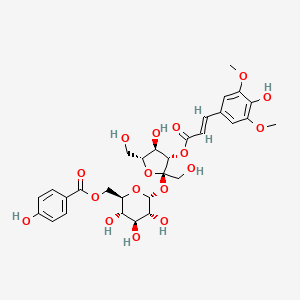
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)
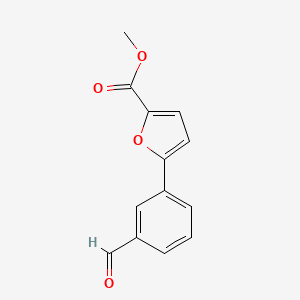

![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14112138.png)
